Ethylene glycol diglycidyl ether chemical structure and properties
Ethylene glycol diglycidyl ether chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of ethylene (B1197577) glycol diglycidyl ether (EGDGE). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Chemical Structure and Identification
Ethylene glycol diglycidyl ether, also known as 1,2-bis(2,3-epoxypropoxy)ethane, is a bifunctional epoxide compound. Its structure consists of an ethylene glycol backbone linked to two glycidyl (B131873) ether functional groups. The presence of two reactive epoxide rings makes it a valuable crosslinking agent and reactive diluent in various applications.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 2224-15-9[1] |
| Molecular Formula | C8H14O4[1] |
| Molecular Weight | 174.19 g/mol [1] |
| IUPAC Name | 2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of ethylene glycol diglycidyl ether.
| Property | Value | Unit |
| Appearance | Colorless to slightly yellow liquid | - |
| Boiling Point | 112 (at 4.5 mmHg) | °C |
| Density | 1.118 (at 25 °C) | g/mL |
| Refractive Index | 1.463 (at 20 °C) | - |
| Flash Point | 157 | °C |
| Vapor Pressure | 0.01 (at 25 °C) | mmHg |
| Water Solubility | Soluble | - |
| Viscosity | 10-20 (at 25 °C) | cP |
Reactivity and Applications
The reactivity of EGDGE is primarily attributed to its two terminal epoxide groups. These three-membered rings are highly strained and can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carboxylic acids. This reactivity is the basis for its primary application as a crosslinking agent in the formation of polymers, such as epoxy resins and hydrogels.[2]
Key Applications:
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Epoxy Resin Formulations: EGDGE is widely used as a reactive diluent to reduce the viscosity of epoxy resins, improving their processability. It also acts as a crosslinker, enhancing the mechanical properties and chemical resistance of the cured resin.
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Biomaterials and Drug Delivery: Its ability to crosslink polymers in aqueous solutions makes it suitable for the preparation of hydrogels for biomedical applications.[2] These hydrogels can be used for controlled drug release, tissue engineering scaffolds, and as matrices for enzyme immobilization.
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Adhesives and Coatings: In adhesive and coating formulations, EGDGE improves adhesion, flexibility, and durability.
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Textile and Paper Industry: It is used to modify natural and synthetic fibers to improve properties like wrinkle resistance and wet strength.
Experimental Protocols
Synthesis of Ethylene Glycol Diglycidyl Ether
This protocol describes the synthesis of EGDGE from ethylene glycol and epichlorohydrin (B41342).
Materials:
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Ethylene glycol
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Epichlorohydrin
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Sodium hydroxide (B78521) (NaOH)
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Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
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Anhydrous sodium sulfate
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Organic solvent (e.g., toluene)
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Deionized water
Procedure:
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In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge ethylene glycol and the phase-transfer catalyst.
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Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.
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Slowly add epichlorohydrin to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
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After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
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Cool the reaction mixture and add a concentrated aqueous solution of sodium hydroxide to induce the ring-closure reaction (dehydrochlorination). This step should be performed at a controlled temperature to avoid side reactions.
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After the addition of NaOH, continue stirring for an additional period.
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Separate the organic layer from the aqueous layer.
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Wash the organic layer with deionized water to remove any remaining salts and NaOH.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Purify the crude product by vacuum distillation to obtain pure ethylene glycol diglycidyl ether.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of EGDGE. Specific parameters may need to be optimized for the instrument and matrix being analyzed.
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (GC-MS)
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Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Sample Preparation (for biological matrices):
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To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add an appropriate internal standard (e.g., a deuterated analog of EGDGE).
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Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).
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Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the solvent under a gentle stream of nitrogen.
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For derivatization (optional, but can improve chromatographic performance), add a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried residue. Heat the mixture to facilitate the reaction.
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After cooling, the sample is ready for injection into the GC-MS.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Visualizations
Chemical Crosslinking Mechanism
The following diagram illustrates the reaction between the epoxide groups of EGDGE and a primary amine, a common crosslinking mechanism.
Caption: Amine-epoxy crosslinking reaction.
Experimental Workflow: Hydrogel-Based Drug Delivery
This diagram outlines the key steps in developing a drug delivery system using an EGDGE-crosslinked hydrogel.
Caption: Hydrogel drug delivery workflow.
